2-Cyclopropyl-2-oxoacetic acid
Overview
Description
2-Cyclopropyl-2-oxoacetic acid is an organic compound with the molecular formula C5H6O3 It is characterized by the presence of a cyclopropyl group attached to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-oxoacetic acid typically involves the oxidation of 1-cyclopropylethanone. A common method includes the use of potassium permanganate (KMnO4) as the oxidizing agent. The reaction is carried out by heating a mixture of 1-cyclopropylethanone and sodium carbonate in water at 50°C. The solution of potassium permanganate in water is then slowly added over a period of 10 hours, followed by the addition of methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropyl-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used as a solvent or intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of skin cancer cells by arresting the cell cycle in the G1 phase . The compound may exert its effects by modulating the activity of enzymes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Cyclopropaneacetic acid: Similar in structure but lacks the oxo group.
Cyclopropylcarboxylic acid: Contains a cyclopropyl group but differs in the functional group attached to the cyclopropyl ring.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a hydroxyl group instead of an oxoacetic acid moiety.
Uniqueness: 2-Cyclopropyl-2-oxoacetic acid is unique due to the presence of both a cyclopropyl group and an oxoacetic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyclopropyl-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4(5(7)8)3-1-2-3/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSYJVAKMPOJIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480674 | |
Record name | 2-cyclopropyl-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13885-13-7 | |
Record name | 2-cyclopropyl-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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